

NMS-P515: A Technical Overview of its Discovery and Preclinical Development

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Compound of Interest		
Compound Name:	NMS-P515	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **NMS-P515**, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). All quantitative data are summarized in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Visualizations of the relevant signaling pathway and the experimental workflow are included to facilitate understanding.

Introduction: The Rationale for a Stereospecific PARP-1 Inhibitor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for signaling and repairing DNA single-strand breaks (SSBs).[1] The inhibition of PARP-1 prevents the repair of SSBs, which, during DNA replication, are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR), the accumulation of DSBs leads to synthetic lethality and tumor cell death. This has established PARP-1 as a significant target in oncology.[2]

The development of **NMS-P515** originated from the isoindolinone carboxamide chemical series.[2] The primary goal was to enhance the binding efficiency and drug-like properties of this scaffold by introducing a methyl substituent at the C1 position of the bicyclic core. This led



to the identification of a stereocenter and the subsequent development of the potent and stereospecific (S)-enantiomer, **NMS-P515**.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **NMS-P515** from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Activity of NMS-P515

Parameter	Value	Cell Line/Assay Condition
Biochemical Activity		
PARP-1 Kd	16 nM	Biochemical assay
Cellular Activity		
PARP-1 IC50	27 nM	HeLa cells
Selectivity		
PARP-2 KD	> 10 μM	Biochemical assay
PARP-3 KD	> 10 μM	Biochemical assay
TNKS-1 KD	> 10 µM	Biochemical assay

Data sourced from Papeo G, et al. ACS Med Chem Lett. 2019.[3][4][5][6]

Table 2: In Vivo Efficacy of NMS-P515 in a Capan-1 Xenograft Model



Treatment Group	Dosing Regimen	Maximal Tumor Growth Inhibition (TGI)	Maximum Body Weight Loss
NMS-P515 (monotherapy)	80 mg/kg, oral, daily for 12 days	48%	6%
NMS-P515 + Temozolomide	NMS-P515: 80 mg/kg, oral, daily for 12 days; Temozolomide: 62.5 mg/kg, IV, daily for 5 days	79%	17%
Temozolomide (monotherapy)	62.5 mg/kg, IV, daily for 5 days	46%	8%

The Capan-1 pancreatic cancer model has a BRCA2 mutation. Data sourced from Papeo G, et al. ACS Med Chem Lett. 2019.[7]

Table 3: Physicochemical and ADME Profile of NMS-P515

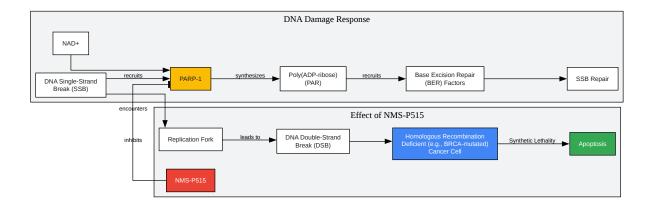
Parameter	Value
Solubility (neutral pH)	>225 μM
Plasma Protein Binding	Slightly lower than its corresponding racemate
Cytochrome P450 Inhibition (CYPs)	IC50 > 31 μM
Oral Bioavailability	78%

Data sourced from the supplementary information of Papeo G, et al. ACS Med Chem Lett. 2019.[4][7]

Signaling Pathway and Mechanism of Action

NMS-P515 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. The diagram below illustrates the central role of PARP-1 in the DNA damage response and the consequences of its inhibition.





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Caption: PARP-1 signaling in DNA repair and the mechanism of NMS-P515.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and preclinical evaluation of **NMS-P515**, as described in the primary literature.

Biochemical Assays (PARP-1, -2, -3, and TNKS-1 Inhibition)

The inhibitory activity of **NMS-P515** against PARP enzymes was determined using biochemical assays. The dissociation constant (Kd) was likely measured using a competition binding assay format. A typical protocol would involve:

 Reagents: Recombinant human PARP-1, -2, -3, or TNKS-1 enzyme; a fluorescently labeled PARP inhibitor tracer; assay buffer.



• Procedure: a. A dilution series of NMS-P515 is prepared. b. The recombinant PARP enzyme and the fluorescent tracer are incubated with the different concentrations of NMS-P515 in a microplate. c. The reaction is allowed to reach equilibrium. d. The fluorescence polarization or a similar signal is measured, which is proportional to the amount of tracer bound to the enzyme. e. The Kd value is calculated by fitting the data to a competition binding equation.

Cellular PARP-1 Inhibition Assay

The cellular potency (IC50) of **NMS-P515** was assessed in HeLa cells. This is typically a functional assay that measures the inhibition of PARP activity within the cell.

- Cell Culture: HeLa cells are cultured under standard conditions.
- Procedure: a. HeLa cells are seeded in a microplate and treated with a dilution series of NMS-P515. b. DNA damage is induced using an agent like hydrogen peroxide to activate PARP-1. c. Cells are lysed, and the level of poly(ADP-ribosyl)ation (PAR) is quantified using an ELISA-based method with an anti-PAR antibody. d. The IC50 value is determined by plotting the percentage of PAR inhibition against the concentration of NMS-P515.

In Vivo Antitumor Efficacy Study

The antitumor activity of **NMS-P515** was evaluated in a mouse xenograft model using the BRCA2-mutated Capan-1 human pancreatic cancer cell line.

- Animal Model: Female athymic nude mice are used.
- Procedure: a. Capan-1 cells are implanted subcutaneously into the flank of the mice. b. When tumors reach a palpable size, the mice are randomized into treatment and control groups. c. NMS-P515 is formulated in a suitable vehicle (e.g., methocel suspension) and administered orally at the specified dose and schedule. d. For combination studies, a second therapeutic agent (e.g., Temozolomide) is administered according to its own dosing regimen. e. Tumor volume and body weight are measured regularly throughout the study. f. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Physicochemical and ADME Profiling



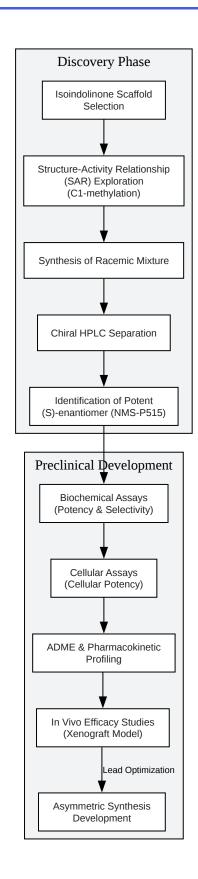
A series of in vitro assays were conducted to determine the absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties of **NMS-P515**. These likely included:

- Solubility: Determined by adding the compound to a buffered solution at a specific pH and measuring the concentration of the dissolved compound.
- Plasma Protein Binding: Assessed using methods like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.
- Metabolic Stability: Evaluated by incubating NMS-P515 with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.
- Cytochrome P450 (CYP) Inhibition: The potential of NMS-P515 to inhibit major CYP isoforms
 is tested using fluorescent or mass spectrometry-based assays with specific CYP substrates.

Experimental Workflow

The following diagram outlines the logical workflow from the initial concept to the preclinical evaluation of **NMS-P515**.





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